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molecular formula C10H9NO4 B8322041 2-[2-Methyl-5-(2-furyl)-4-oxazolyl]acetic acid

2-[2-Methyl-5-(2-furyl)-4-oxazolyl]acetic acid

Cat. No. B8322041
M. Wt: 207.18 g/mol
InChI Key: FBRPALONGBADHU-UHFFFAOYSA-N
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Patent
US04642313

Procedure details

1.1 g of ethyl 2-[2-methyl-5-(2-furyl)-4-oxazolyl]acetate, 20 ml of methanol, 5 ml of water and 0.7 g of potassium hydroxide are treated in the same manner as described in Example 16. 0.55 g of 2-[2-methyl-5-(2-furyl)-4-oxazolyl]acetic acid is obtained. Yield: 56.5%
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([C:13]2[O:14][CH:15]=[CH:16][CH:17]=2)=[C:5]([CH2:7][C:8]([O:10]CC)=[O:9])[N:6]=1.CO.[OH-].[K+]>O>[CH3:1][C:2]1[O:3][C:4]([C:13]2[O:14][CH:15]=[CH:16][CH:17]=2)=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC=1OC(=C(N1)CC(=O)OCC)C=1OC=CC1
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
0.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=C(N1)CC(=O)O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 56.5%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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